molecular formula C29H41BrN2O4 B1498669 Emetine hbr CAS No. 21026-77-7

Emetine hbr

Cat. No.: B1498669
CAS No.: 21026-77-7
M. Wt: 561.5 g/mol
InChI Key: FHNALUQESJTZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emetine is a small molecule natural product isolated from Psychotria ipecacuanha . It has been broadly used for medicinal purposes including cancer treatment .


Synthesis Analysis

Emetine exhibits anti-gastric cancer activity via regulation of multiple signaling pathways . It also blocks DNA replication via proteosynthesis inhibition .


Molecular Structure Analysis

Emetine is a well-known isoquinoline-based alkaloid. It is structurally similar to the well-known antiviral alkaloids palmatine and berberine, but it is more flexible than them .


Chemical Reactions Analysis

Emetine exhibits anti-GC effects via regulation of multiple signaling pathways, including MAPKs, Wnt/β‑catenin, Hippo and PI3K/AKT signaling axes .


Physical and Chemical Properties Analysis

Emetine has a chemical formula of C29H40N2O4 and a molecular weight of 480.64 . It is soluble in DMSO .

Scientific Research Applications

Antiviral Properties

  • Inhibition of SARS-CoV-2 Replication : Emetine demonstrates significant antiviral efficacy against SARS-CoV-2, inhibiting viral RNA and protein synthesis without affecting other steps of the viral life cycle. It disrupts the binding of SARS-CoV-2 mRNA with eIF4E, a critical factor for viral replication (Kumar et al., 2021).
  • Action Against Zika and Ebola Viruses : Emetine inhibits replication of Zika and Ebola viruses through two mechanisms: inhibition of viral polymerase activity and disruption of lysosomal function, making it a potential therapeutic agent against these viruses (Yang et al., 2018).

Anticancer Activity

  • Inhibition of Lung Cancer Cell Migration and Invasion : Emetine effectively inhibits migration and invasion of non-small-cell lung cancer cells by modulating ERK and p38 signaling pathways and downregulating matrix metalloproteinases (Kim et al., 2015).
  • Induction of Apoptosis in Leukemia Cells : Emetine induces apoptosis in leukemia cells and can sensitize these cells to apoptosis induced by cisplatin, suggesting its potential as a cytotoxic drug in leukemia treatment (Möller et al., 2007).
  • Activity Against Breast Cancer Cells : Emetine shows antagonistic activity against Wnt/β-catenin signaling in breast cancer cells, leading to apoptosis and suppression of cell viability, migration, and invasion (Sun et al., 2019).

Other Therapeutic Applications

  • Potential in Treating Pulmonary Arterial Hypertension : Emetine exhibits therapeutic effects in pulmonary arterial hypertension by inhibiting proliferation of pulmonary artery smooth muscle cells and reducing protein levels of HIFs and RhoA signaling molecules (Siddique et al., 2019).
  • Inhibition of HIV-1 Replication : Emetine interferes with the reverse transcriptase activity of HIV-1, making it a potential antiviral agent for HIV treatment (Valadão et al., 2015).

Mechanism of Action

Target of Action

Emetine hydrobromide, a potent antiprotozoal and emetic agent derived from the ipecac root, primarily targets the 40S subunit of the ribosome . This interaction plays a crucial role in its mechanism of action, as it allows emetine hydrobromide to inhibit protein synthesis in eukaryotic cells .

Mode of Action

Emetine hydrobromide exerts its effects by binding to the 40S subunit of the ribosome, thereby blocking protein synthesis in eukaryotic cells . This interaction disrupts the normal function of the ribosome, leading to a halt in protein production and, consequently, cell death .

Biochemical Pathways

Emetine hydrobromide impacts multiple signaling pathways. . These pathways are critical for various cellular processes, including cell growth, proliferation, and survival. By modulating these pathways, emetine hydrobromide can exert a broad range of effects on cells .

Pharmacokinetics

It is known that the compound can be administered orally or hypodermically . While the oral administration of emetine hydrobromide can cause nausea, hypodermic administration is reported to produce less severe gastrointestinal side effects

Result of Action

The primary result of emetine hydrobromide’s action is the inhibition of protein synthesis, leading to cell death . In addition to this, emetine hydrobromide has been found to have anti-inflammatory properties and can limit pulmonary arterial hypertension . It has also been shown to have potent antiviral effects against many viruses .

Action Environment

The action of emetine hydrobromide can be influenced by various environmental factors. For instance, the compound’s antiviral efficacy may be affected by the viral load and the stage of the viral life cycle at the time of administration . Additionally, the physiological environment of the host, including factors such as immune status and co-existing medical conditions, can also impact the efficacy and safety of emetine hydrobromide

Safety and Hazards

Emetine is classified as Acute toxicity (oral), Category 2, which means it is fatal if swallowed . Despite its valuable therapeutic effects, emetine has some cardiotoxic effects that limit its use in high doses .

Future Directions

Emetine is a promising lead compound and even a potential drug candidate for GC treatment, deserving further structural optimization and development . It is also considered as one of the strongest anti-SARS-CoV-2 compounds with sub-micromolar EC50 values .

Biochemical Analysis

Biochemical Properties

Emetine hydrochloride plays a significant role in biochemical reactions by inhibiting protein synthesis in eukaryotic cells. It achieves this by binding to the 40S ribosomal subunit and inhibiting translocation . This interaction leads to an increase in polyribosomes and a decrease in single ribosomes, thereby irreversibly inhibiting protein synthesis . Emetine hydrochloride also interacts with mitochondrial ribosomes, inhibiting mitochondrial protein synthesis . Additionally, it interferes with the synthesis and activities of DNA and RNA .

Cellular Effects

Emetine hydrochloride exerts profound effects on various cell types and cellular processes. It inhibits protein synthesis by blocking the elongation phase of translation, binding to the E site of the small ribosomal subunit . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, emetine hydrochloride has been shown to regulate multiple signaling pathways, including MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades . These pathways play crucial roles in cell proliferation, apoptosis, and migration, thereby influencing overall cell function.

Molecular Mechanism

The molecular mechanism of emetine hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. Emetine hydrochloride binds to the 40S ribosomal subunit, inhibiting the translocation of the mRNA-tRNA module . This binding prevents the movement of mRNA along the ribosome, thereby halting protein synthesis. Additionally, emetine hydrochloride has been shown to inhibit mitochondrial protein synthesis by interacting with mitochondrial ribosomes . It also regulates gene expression by up-regulating and down-regulating various genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of emetine hydrochloride change over time. The compound is stable after autoclaving and remains effective in inhibiting protein synthesis . Long-term studies have shown that emetine hydrochloride can cause irreversible inhibition of protein synthesis, leading to long-term effects on cellular function . Additionally, emetine hydrochloride has demonstrated stability in various in vitro and in vivo studies, maintaining its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of emetine hydrochloride vary with different dosages in animal models. At low doses, emetine hydrochloride has shown potent antiviral activity, inhibiting virus replication and reducing inflammation . At higher doses, emetine hydrochloride can exhibit toxic effects, including cardiotoxicity and myopathy . Studies have shown that the therapeutic window for emetine hydrochloride is narrow, and careful dosage management is required to avoid adverse effects .

Metabolic Pathways

Emetine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It regulates multiple signaling pathways, including MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades . These pathways are crucial for cellular metabolism, influencing metabolic flux and metabolite levels. Emetine hydrochloride’s interaction with these pathways highlights its role in modulating cellular metabolism and maintaining cellular homeostasis .

Transport and Distribution

Emetine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It has been shown to accumulate in the lungs, achieving concentrations significantly higher than in the blood . This distribution pattern is crucial for its antiviral activity, as it allows emetine hydrochloride to reach therapeutic concentrations in target tissues . Additionally, emetine hydrochloride interacts with transporters and binding proteins, facilitating its transport and distribution within the body .

Subcellular Localization

The subcellular localization of emetine hydrochloride plays a vital role in its activity and function. Emetine hydrochloride localizes to the ribosomes, where it inhibits protein synthesis by binding to the 40S ribosomal subunit . Additionally, it localizes to the mitochondria, inhibiting mitochondrial protein synthesis . The targeting signals and post-translational modifications of emetine hydrochloride direct it to specific compartments, ensuring its effective interaction with target biomolecules .

Properties

IUPAC Name

2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4.BrH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNALUQESJTZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657596
Record name 6',7',10,11-Tetramethoxyemetan--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21026-77-7
Record name NSC135049
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6',7',10,11-Tetramethoxyemetan--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emetine hbr
Reactant of Route 2
Emetine hbr
Reactant of Route 3
Emetine hbr
Reactant of Route 4
Emetine hbr
Reactant of Route 5
Emetine hbr
Reactant of Route 6
Emetine hbr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.